molecular formula C11H14N2O2 B8360365 4-{2-[(2-Hydroxyethyl)amino]ethoxy}benzonitrile

4-{2-[(2-Hydroxyethyl)amino]ethoxy}benzonitrile

Cat. No. B8360365
M. Wt: 206.24 g/mol
InChI Key: ICVLLRNKOFBTSH-UHFFFAOYSA-N
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Patent
US07354917B2

Procedure details

4-(2-Bromoethoxy)benzonitrile (30 g, 0.133 mol; see step (i) above) and ethanolamine (48 mL, 0.78 mol) were mixed and refluxed, under a nitrogen atmosphere, at about 120° C. for 3 h. The reaction was quenched by addition of a sodium hydroxide solution to the mixture. The sub-title compound was extracted using DCM (2×250 mL), which was dried over anhydrous sodium sulfate and then concentrated. Yield: 13.1 g (48%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1.[CH2:13]([CH2:15][NH2:16])[OH:14]>>[OH:14][CH2:13][CH2:15][NH:16][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrCCOC1=CC=C(C#N)C=C1
Name
Quantity
48 mL
Type
reactant
Smiles
C(O)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of a sodium hydroxide solution to the mixture
EXTRACTION
Type
EXTRACTION
Details
The sub-title compound was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
OCCNCCOC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.